

# CAS number and molecular structure of 2-(Thiophen-2-yl)pyrrolidine

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## Compound of Interest

Compound Name: 2-(Thiophen-2-yl)pyrrolidine

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An In-Depth Technical Guide to **2-(Thiophen-2-yl)pyrrolidine**: A Core Scaffold for Modern Drug Discovery

## Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional architecture and its prevalence in a multitude of biologically active compounds.[1] [2] When coupled with the thiophene moiety—a versatile bioisostere for the phenyl group found in many pharmaceuticals—the resulting **2-(thiophen-2-yl)pyrrolidine** structure emerges as a key building block for developing novel therapeutics.[3] This guide provides a comprehensive technical overview of **2-(thiophen-2-yl)pyrrolidine**, intended for researchers and professionals in drug development. It covers the molecule's fundamental chemical identity, a detailed examination of its synthesis with mechanistic rationale, and a survey of its current and potential applications in pharmacology, with a focus on central nervous system (CNS) disorders.

## Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity in a research and development setting is to establish its precise identity and understand its physical properties. **2-(Thiophen-2-yl)pyrrolidine** is unambiguously identified by its CAS number and molecular structure.

Chemical Structure:

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) linked at its 2-position to the 2-position of a five-membered sulfur heterocycle (thiophene).

- IUPAC Name: **2-(thiophen-2-yl)pyrrolidine**[\[4\]](#)
- CAS Number: 90090-64-5[\[4\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>11</sub>NS[\[5\]](#)
- SMILES: C1CC(NC1)C2=CC=CS2[\[4\]](#)[\[5\]](#)

A summary of its key computed physicochemical properties is presented in Table 1. These parameters are crucial for predicting the molecule's behavior in both chemical reactions and biological systems, offering insights into its potential as a fragment for drug design.

Table 1: Physicochemical Properties of **2-(Thiophen-2-yl)pyrrolidine**

Property	Value	Source
Molecular Weight	153.25 g/mol	PubChem <a href="#">[4]</a>
Monoisotopic Mass	153.06122053 Da	PubChem <a href="#">[5]</a>
XLogP3-AA (Predicted)	1.5	PubChem <a href="#">[5]</a>
Hydrogen Bond Donor Count	1	PubChem <a href="#">[4]</a>
Hydrogen Bond Acceptor Count	2	PubChem <a href="#">[4]</a>
Rotatable Bond Count	1	PubChem <a href="#">[4]</a>
Topological Polar Surface Area	40.3 Å <sup>2</sup>	PubChem <a href="#">[4]</a>

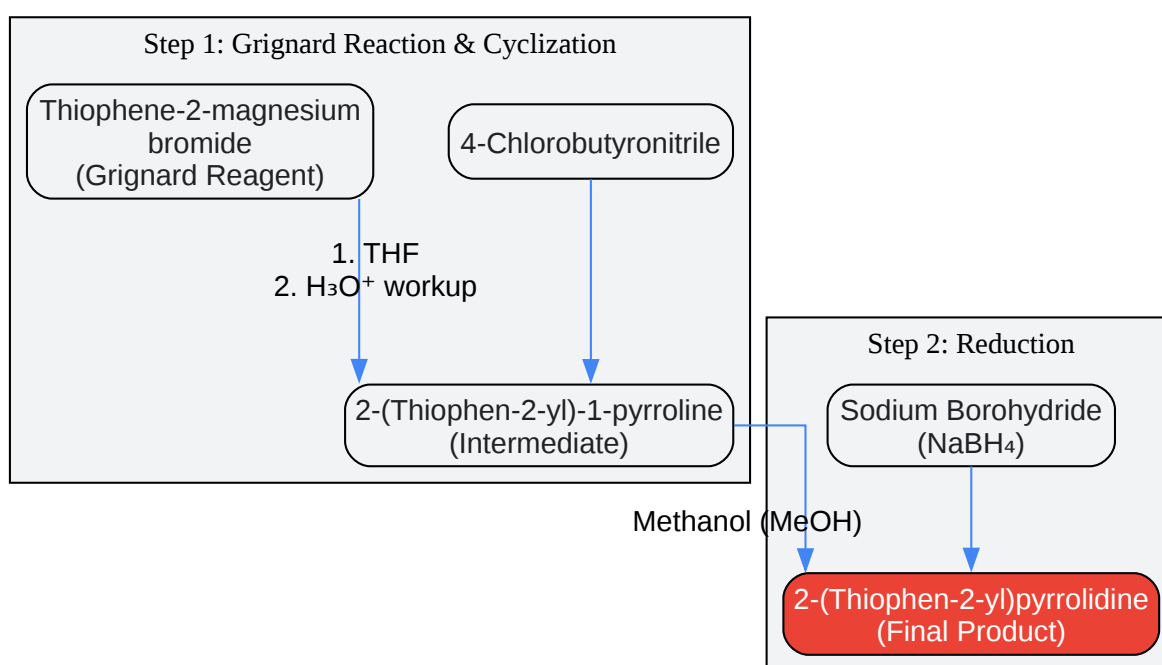
## Synthesis and Mechanistic Rationale

While numerous methods exist for the synthesis of substituted pyrrolidines, a robust and scalable approach is paramount for its application as a building block.[\[6\]](#)[\[7\]](#) A logical and field-proven synthetic strategy involves the formation of a  $\Delta^1$ -pyrroline intermediate followed by its

reduction. This pathway is advantageous due to the accessibility of starting materials and the reliability of the chemical transformations.

A plausible synthetic route, adapted from established methodologies for analogous 2-aryl pyrrolidines, is outlined below.[8]

## Workflow for the Synthesis of 2-(Thiophen-2-yl)pyrrolidine



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Caption: A two-step synthesis of **2-(Thiophen-2-yl)pyrrolidine**.

## Detailed Experimental Protocol

Step 1: Synthesis of 2-(Thiophen-2-yl)-1-pyrroline

- **Reagent Preparation:** Prepare the thiophene-2-magnesium bromide Grignard reagent by reacting 2-bromothiophene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
- **Reaction:** To the freshly prepared Grignard solution at 0 °C, add a solution of 4-chlorobutyronitrile in anhydrous THF dropwise. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
- **Cyclization & Workup:** After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filtered, and concentrated under reduced pressure to yield the crude 2-(thiophen-2-yl)-1-pyrroline.
- **Causality and Expertise:** This step leverages the high nucleophilicity of the Grignard reagent to attack the electrophilic carbon of the nitrile group. The subsequent intramolecular cyclization is a spontaneous S<sub>N</sub>2 reaction where the nitrogen anion displaces the chloride on the butyl chain, forming the stable five-membered pyrroline ring. Using 4-chlorobutyronitrile is a direct and efficient way to introduce the required four-carbon chain with a leaving group at the terminal position.<sup>[8]</sup>

#### Step 2: Reduction of 2-(Thiophen-2-yl)-1-pyrroline

- **Reduction:** Dissolve the crude 2-(thiophen-2-yl)-1-pyrroline from the previous step in methanol (MeOH). Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** Add sodium borohydride (NaBH<sub>4</sub>) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
- **Reaction Completion & Purification:** Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Carefully add water to quench any excess NaBH<sub>4</sub>. Remove the methanol under reduced pressure. The remaining aqueous residue is then extracted with dichloromethane (DCM). The combined organic layers are dried over Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated. The final product, **2-(thiophen-2-yl)pyrrolidine**, can be purified by vacuum distillation or column chromatography.

- **Trustworthiness and Self-Validation:** Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine functional group of the pyrroline to a secondary amine without affecting the aromatic thiophene ring. The progress of the reduction can be easily and reliably tracked by TLC, providing a clear endpoint for the reaction. The final purity can be validated using standard analytical techniques like NMR spectroscopy and Mass Spectrometry.

## Applications in Drug Discovery and Development

**2-(Thiophen-2-yl)pyrrolidine** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and starting material for the synthesis of more complex, biologically active molecules. Its value lies in the combination of the pyrrolidine's favorable physicochemical properties and the thiophene's electronic characteristics.

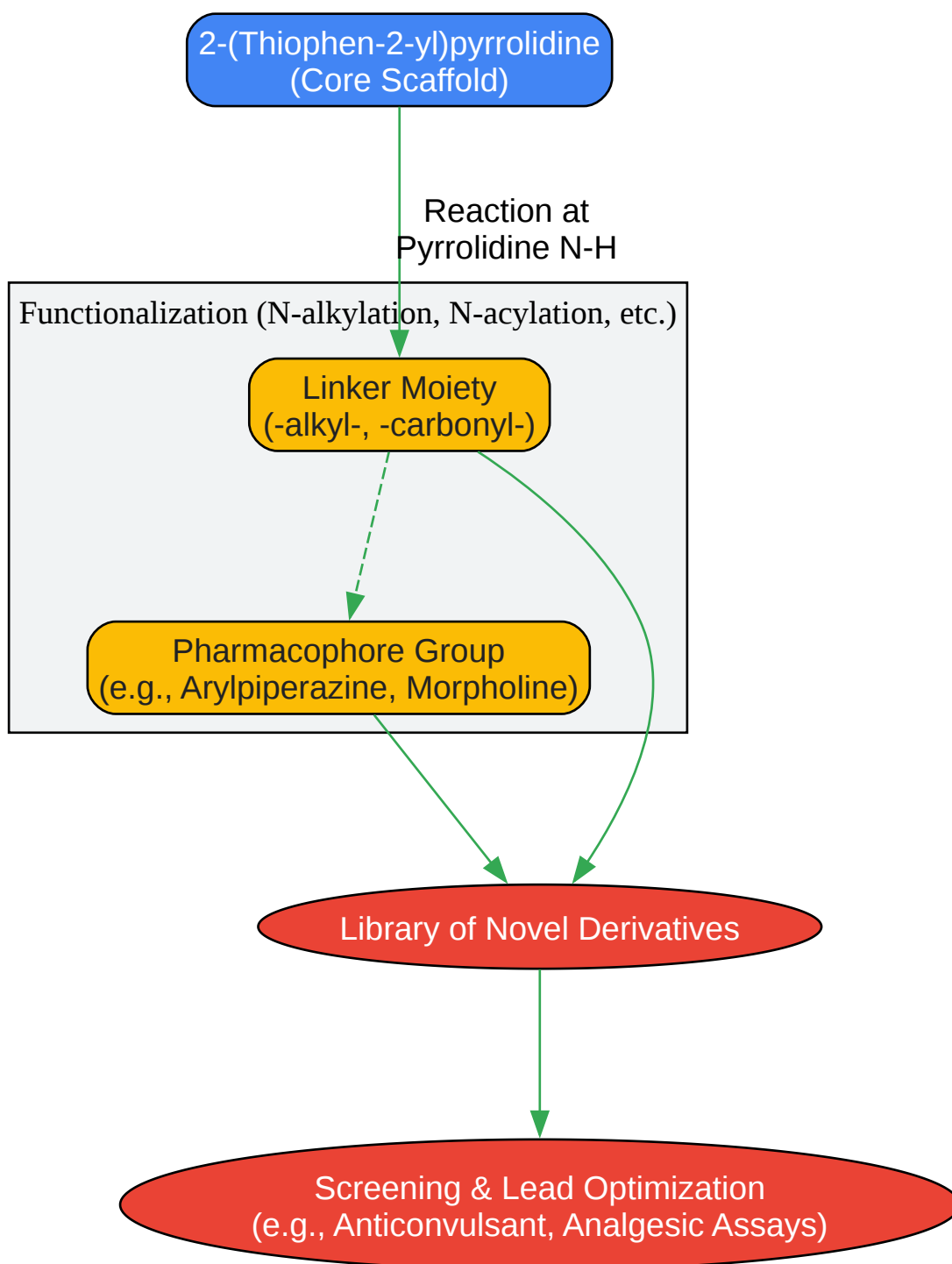
## Core Scaffold for CNS-Active Agents

A significant area of application for this scaffold is in the development of treatments for CNS disorders, particularly epilepsy and neuropathic pain.<sup>[2][9]</sup> Research has shown that derivatives of thiophene-pyrrolidine, such as 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones, exhibit potent anticonvulsant and antinociceptive properties.<sup>[10][11]</sup>

- **Mechanism of Action:** The proposed mechanism for these derivatives involves the modulation of neuronal voltage-sensitive sodium channels (VSSCs).<sup>[9][11]</sup> By binding to these channels, the compounds can stabilize hyperexcited neurons and suppress the propagation of aberrant electrical signals that characterize seizures and pain states. The thiophene-pyrrolidine core provides the necessary three-dimensional structure to correctly orient functional groups for optimal interaction with the channel's binding site.

## Role as a Privileged Building Block

The diagram below illustrates the role of **2-(thiophen-2-yl)pyrrolidine** as a central building block from which diverse libraries of potential drug candidates can be synthesized through functionalization at the pyrrolidine nitrogen.



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Caption: Drug development workflow using the title scaffold.

## Potential in Other Therapeutic Areas

While the CNS applications are the most explored, the structural elements of **2-(thiophen-2-yl)pyrrolidine** suggest potential in other areas:

- **Antimicrobial Agents:** Thiophene derivatives have a long history in the development of antibacterial and antifungal compounds.[3][12]
- **Anticancer Properties:** Certain pyrrolidine-based compounds have demonstrated the ability to inhibit cancer cell proliferation, making this scaffold a point of interest for oncology research.[12]

## Conclusion and Future Outlook

**2-(Thiophen-2-yl)pyrrolidine** represents a confluence of two medicinally significant heterocycles. Its robust synthesis and versatile chemical nature make it an exceptionally valuable building block for drug discovery. The demonstrated success of its derivatives as anticonvulsant and antinociceptive agents validates the scaffold's utility and provides a strong foundation for further exploration. Future research will likely focus on expanding the diversity of derivatives, exploring new therapeutic applications, and developing enantioselective syntheses to isolate specific stereoisomers, which may offer improved potency and safety profiles. As the demand for novel therapeutics continues to grow, such foundational scaffolds will remain indispensable tools for medicinal chemists worldwide.

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